Product packaging for 7-methoxycinnolin-4(1H)-one(Cat. No.:)

7-methoxycinnolin-4(1H)-one

Cat. No.: B1647201
M. Wt: 176.17 g/mol
InChI Key: FUFVKEWWUMEGRO-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds and Cinnoline (B1195905) Derivatives

Heterocyclic compounds are cyclic organic molecules in which at least one atom in the ring structure is an element other than carbon. pnrjournal.comijariit.com These "heteroatoms," commonly nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the ring system. ijariit.comijper.org The presence of these atoms can influence electron distribution, ring strain, and the potential for hydrogen bonding, leading to a wide spectrum of reactivity and biological activity. pnrjournal.compnrjournal.com

Cinnoline, also known as 1,2-benzodiazine, is a bicyclic aromatic heterocyclic compound. mdpi.com Its structure consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. nih.govthieme-connect.de This arrangement of two adjacent nitrogen atoms within the six-membered ring is a defining feature of the cinnoline core. pnrjournal.compnrjournal.com Cinnoline and its derivatives are considered isosteric to quinoline (B57606) and isoquinoline, meaning they have a similar shape and size, which often leads to comparable, though distinct, biological activities. ijariit.commdpi.com The synthesis and study of cinnoline derivatives have become a popular and active area of research in medicinal and materials chemistry. pnrjournal.compnrjournal.comnih.gov

Historical Context and Evolution of Cinnoline Research

The first synthesis of the cinnoline ring system was reported by Richter in 1883. pnrjournal.com Since this initial discovery, the field of cinnoline chemistry has undergone significant evolution. Early research focused on the fundamental synthesis and characterization of the parent cinnoline molecule. Over the decades, and particularly in recent years, the focus has shifted towards the synthesis of a diverse array of cinnoline derivatives with various substituents at different positions on the bicyclic ring. ijariit.comnih.gov This expansion of the cinnoline library has been driven by the discovery of the broad spectrum of pharmacological activities exhibited by these compounds. ijariit.compnrjournal.comnih.gov Reviews of the field highlight a growing number of publications and patents related to cinnoline derivatives, underscoring the escalating interest in their potential applications. nih.govbenthamdirect.com

Rationale for Academic Investigation of 7-Methoxycinnolin-4(1H)-one

The academic investigation into specific cinnoline derivatives like this compound is a logical progression in the field. The parent compound, cinnolin-4(1H)-one, serves as a foundational structure. The introduction of a methoxy (B1213986) group at the 7-position is a strategic modification. The rationale for this specific substitution stems from several key considerations in medicinal chemistry and materials science.

Firstly, the methoxy group can significantly alter the electronic properties of the cinnoline ring system. As an electron-donating group, it can influence the molecule's reactivity and its ability to interact with biological targets. Secondly, the position of the substituent is crucial. The 7-position is on the benzene ring portion of the molecule, and modifications here can modulate properties such as solubility, lipophilicity, and metabolic stability without directly altering the reactivity of the pyridazinone ring.

Chemical Profile of this compound

The compound this compound is a solid that can appear as a powder or in crystalline form, with a color ranging from light yellow to brown to dark green. chembk.com It is soluble in methanol. chembk.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂ bldpharm.com
Molecular Weight176.17 g/mol bldpharm.com
Melting Point75-77 °C chembk.com
Boiling Point351.8±22.0 °C (Predicted) chembk.com
Density1.258±0.06 g/cm³ (Predicted) chembk.com
pKa4.16±0.40 (Predicted) chembk.com
Flash Point91.222°C chembk.com
Vapor Pressure0.052mmHg at 25°C chembk.com
Refractive Index1.659 chembk.com

This table is interactive. Click on the headers to sort the data.

Research and Synthesis

The synthesis of cinnoline derivatives is a central theme in their academic exploration. One documented method for preparing a cinnoline nucleus involves the cyclization of ortho-amino-phenylpropionic acid after diazotization. ijariit.com More generally, the synthesis of cinnoline-based heterocyclic compounds has received considerable attention due to their wide range of pharmacological activities. nih.gov For instance, the synthesis of cinnoline derivatives from 3-Chloro-4-Fluoro-Phenylamine and 1-(2-amino-4,5-dimethoxy-Phenyl)-ethanone has been described. ijper.org

In the context of this compound, it is identified as a useful research chemical and a pharmaceutical intermediate. chemicalbook.com Its role as an intermediate suggests its use in the synthesis of more complex molecules. chemenu.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1647201 7-methoxycinnolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-cinnolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-10-5-9(7)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFVKEWWUMEGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Methoxycinnolin 4 1h One and Its Analogues

Classical and Contemporary Synthetic Routes to 7-Methoxycinnolin-4(1H)-one

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges. evitachem.com These routes often involve the construction of the core cinnoline (B1195905) ring system, followed by or concurrent with the introduction of the characteristic methoxy (B1213986) and ketone functionalities.

Exploration of Cyclization Reactions

The formation of the cinnoline ring is the pivotal step in the synthesis of this compound. Several classical cyclization reactions, traditionally used for quinoline (B57606) and quinolin-4-one synthesis, have been adapted for cinnolines. These include reactions that form the heterocyclic ring through intramolecular bond formation.

One of the foundational methods for creating the cinnolin-4-one core involves the cyclization of appropriately substituted phenylhydrazones. For instance, the Richter cyclization, which utilizes the diazotization of 2-alkynyl anilines, provides a pathway to 4-hydroxycinnoline derivatives that exist in tautomeric equilibrium with the cinnolin-4(1H)-one form. researchgate.net

Another significant strategy involves intramolecular cyclization reactions. For example, the Camps cyclization, which is the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, is a well-established method for synthesizing quinolin-4-ones and can be conceptually applied to the synthesis of analogous cinnoline structures. mdpi.comresearchgate.net This reaction proceeds via an intramolecular aldol (B89426) condensation. mdpi.com Similarly, the Conrad–Limpach and Gould–Jacobs reactions, while primarily for quinoline synthesis, offer mechanistic insights into the cyclization processes that can be relevant for cinnoline synthesis, often requiring high temperatures for the cyclization step. mdpi.com

More contemporary approaches have focused on transition-metal-catalyzed reactions. Palladium-catalyzed annulation of alkynes with functionally substituted aryl halides has emerged as a versatile methodology for constructing various heterocyclic and carbocyclic frameworks, including cinnolines. researchgate.net Copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is another modern technique for forming the cinnoline ring. rsc.org Furthermore, a transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309) has been developed, showcasing a novel approach that proceeds through a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov

The following table summarizes key cyclization strategies applicable to the synthesis of cinnolin-4-one scaffolds:

Cyclization StrategyDescriptionKey Features
Richter Cyclization Diazotization of 2-alkynyl anilines to form 4-hydroxycinnolines. researchgate.netProvides access to the 4-hydroxy tautomer.
Camps Cyclization Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comresearchgate.netProceeds via intramolecular aldol condensation. mdpi.com
Palladium-Catalyzed Annulation Reaction of alkynes with substituted aryl halides. researchgate.netVersatile for constructing complex heterocycles. researchgate.net
Copper-Catalyzed Cyclization Aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. rsc.orgA modern, metal-catalyzed approach.
Transition-Metal-Free Redox Cyclization Reaction of 2-nitrobenzyl alcohol and benzylamine. rsc.orgnih.govInvolves a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov

Methodologies for Introducing the Methoxy Moiety at Position 7

The introduction of a methoxy group at the C7 position of the cinnoline ring is a crucial step in the synthesis of this compound. This can be achieved either by starting with a precursor already containing the methoxy group or by introducing it onto a pre-formed cinnoline ring.

In many synthetic routes, a substituted aniline (B41778) or a related precursor bearing a methoxy group at the para position relative to the point of cyclization is used. This ensures the methoxy group is correctly positioned in the final cinnoline structure. For example, the synthesis of certain cinnoline analogues starts from 2-iodo-4,5-dimethoxybenzoic acid chloride, which already contains methoxy groups on the benzene (B151609) ring. ijper.org

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed to introduce a methoxy group onto a cinnoline ring that has a suitable leaving group, such as a halogen, at the 7-position. However, the reactivity of the cinnoline ring and the potential for side reactions must be carefully considered. The presence of other functional groups on the ring can influence the regioselectivity of such reactions.

Strategies for Functional Group Transformations

Functional group transformations are essential for converting intermediate compounds into the final this compound. A common transformation is the conversion of a 4-chlorocinnoline (B183215) derivative to the corresponding 4-oxo compound. This can be achieved through hydrolysis, often under acidic or basic conditions. For instance, the synthesis of certain cinnoline derivatives involves the reaction of 6,7-methylenedioxy-4-cinnoline with PCl5 and PCl3 to introduce a chlorine atom at the 4-position, which can then be substituted. ijper.org

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of classical synthetic methods, such as harsh reaction conditions and low yields, researchers have been exploring advanced synthetic approaches and process optimization techniques.

Application of Microreactor Technology in Cinnoline Synthesis

Microreactor technology offers significant advantages for organic synthesis, including improved heat and mass transfer, precise temperature control, and enhanced safety, particularly for handling hazardous reagents. kth.senih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov

In the context of cinnoline synthesis, microreactors can facilitate reactions that are difficult to control in conventional batch processes. rsc.org For example, the use of microreactors can enable "flash chemistry," where extremely fast reactions are conducted in a highly controlled manner to achieve high selectivity. nih.gov This approach is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates. The ability to precisely control residence time in a microreactor can be crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. nih.gov Microwave-assisted synthesis within microcapsules has also been reported as an efficient and green approach for preparing cinnoline derivatives. rsc.orgresearchgate.net

Enhancing Reaction Efficiency and Selectivity

Optimizing reaction conditions is key to improving the efficiency and selectivity of cinnoline synthesis. This includes the careful selection of catalysts, solvents, and temperature. For instance, in metal-catalyzed reactions, the choice of the metal and its ligands can dramatically influence the outcome. Scandium triflate (Sc(OTf)₃) has been shown to promote the annulation of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) to form cinnoline derivatives.

Solvent selection is also critical. Polar aprotic solvents like DMF can enhance reaction rates but may require stringent drying to prevent side reactions. The optimization of reaction conditions often involves a systematic screening of various parameters. For example, in a transition-metal-free synthesis of cinnolines, different bases, solvents, and temperatures were examined to find the optimal conditions, with a mixed solvent system of EtOH/H₂O and CsOH·H₂O as the base providing the highest yield. nih.gov

The following table highlights key parameters for optimizing cinnoline synthesis:

ParameterConsiderationsExample
Catalyst Choice of metal and ligands can significantly affect yield and selectivity.Sc(OTf)₃ for annulation reactions.
Solvent Polarity and proticity of the solvent can influence reaction rates and pathways. EtOH/H₂O mixture found to be optimal in a specific transition-metal-free synthesis. nih.gov
Temperature Can affect reaction rate and selectivity; high temperatures may lead to decomposition. mdpi.comOptimization often involves screening a range of temperatures. nih.gov
Base Type and amount of base can be crucial for reactions like cyclizations.CsOH·H₂O used in a transition-metal-free synthesis. nih.gov
Reaction Time Can be significantly reduced using microwave irradiation or microreactor technology. nih.govrsc.orgMicrowave-assisted synthesis completed in minutes. rsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of cinnolinone scaffolds is an area of growing importance, aimed at reducing the environmental impact of chemical processes. mlsu.ac.innih.gov These principles focus on maximizing atom economy, utilizing safer solvents, minimizing energy consumption, and employing catalytic methods. mlsu.ac.inrsc.org

Methodologies that align with green chemistry have been developed for related heterocyclic systems and can be adapted for this compound synthesis. One key area of improvement is the use of environmentally benign solvents and catalysts. For instance, the use of water as a solvent, often in conjunction with ultrasonic irradiation, provides a green alternative to volatile organic compounds (VOCs). mdpi.com Microwave-assisted synthesis has also emerged as an energy-efficient method, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov

In the context of cinnolinone synthesis, which can involve cyclization reactions, green approaches focus on replacing hazardous reagents. An example from a related field is the Sonogashira coupling followed by an intramolecular cyclization to form triazolo-cinnolinones, which can be performed in a one-pot process using atmospheric air as the oxidant, representing a simple and atom-economical approach. rsc.org Another strategy involves the use of recyclable catalysts or catalyst-free conditions where possible, further minimizing waste. mdpi.comnih.gov

The following table summarizes green chemistry approaches applicable to the synthesis of cinnolinone-like heterocyclic compounds.

Green PrincipleTechnique/ReagentAdvantageRelevant Compound Class
Atom Economy One-pot sequential reactions, Cascade reactionsReduces intermediate isolation steps, minimizes waste. rsc.orgrsc.orgAza-cinnolinones rsc.org
Safer Solvents Water, Ethylene glycolReduces use of volatile organic compounds (VOCs). mdpi.comnih.govQuinolones mdpi.comnih.gov
Energy Efficiency Microwave irradiation, Ultrasonic irradiationReduces reaction time, lowers energy consumption. mdpi.comnih.govQuinolones, Dibenzo[b,e] mlsu.ac.inrsc.orgdiazepinones mdpi.comnih.gov
Use of Catalysis Copper-mediated, Acidic Ionic LiquidEnhances reaction efficiency, can be recyclable. mdpi.comrsc.orgTriazolo-cinnolinones, Dihydroquinazolinones mdpi.comrsc.org
Safer Reagents Atmospheric air (as oxidant)Avoids hazardous and toxic oxidizing agents. rsc.orgAza-cinnolinones rsc.org

Design and Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound is a critical aspect of medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties.

Rational Design of Derivatives for Targeted Research

The rational design of this compound analogues is driven by the desire to create molecules with specific biological activities. By applying principles of bioisosterism and structure-activity relationship (SAR) studies, chemists can modify the core structure to enhance potency and selectivity for a biological target. nih.govmdpi.com The cinnolinone and the closely related quinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their recurrence in bioactive compounds. nih.gov

The table below illustrates examples of rationally designed quinolinone derivatives, a structurally similar class, for targeted research.

Parent ScaffoldDesigned SubstituentsIntended Target/Activity
Quinolin-2(1H)-one6,7-methylenedioxy, 4-phenyl with dimethoxy substitutionAnticancer (antiproliferative) nih.gov
Quinolin-8-ol5-((1H-imidazol-1-yl)methyl)Bromodomain-containing protein 4 (BRD4) inhibition nih.gov
Quinoline4-anilino with various substitutionsAnticancer (cytotoxic activity) researchgate.net
Pyrrolo[4,3,2-de]quinolin-2(1H)-oneModifications based on Ammosamide BBRD4 inhibition nih.gov

Exploration of Substituent Effects on Synthetic Pathways

The nature and position of substituents on the aromatic ring profoundly influence the course and efficiency of synthetic reactions used to build the cinnolinone core. wur.nlnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the reactivity of intermediates, sometimes leading to different products entirely. wur.nl

In syntheses involving electrophilic cyclization, such as the Knorr quinoline synthesis which has parallels to cinnolinone formation, the electronic properties of substituents on the aniline precursor are critical. nih.gov For instance, a methoxy group (an EDG) at the para-position of an aniline derivative can activate the ring, facilitating cyclization. wur.nl Conversely, a strong EWG might deactivate the ring, requiring harsher reaction conditions or leading to lower yields.

Remarkably, substituent effects can sometimes steer a reaction toward an entirely different structural skeleton. Studies on the synthesis of quinolin-2-ones from N-aryl propynamides showed that while most substrates yielded the expected quinolinone, those with specific para-substituents (e. g., fluorine, methoxy) on the aniline ring underwent an alternative pathway to form 3-(methylthio)spiro[4.5]trienones. wur.nl This highlights the powerful role of substituents in dictating the regioselectivity and outcome of intramolecular cyclizations.

Reactant ClassSubstituent & PositionObserved Effect on SynthesisProduct Formed
N-aryl propynamidesUnsubstituted anilineNormal electrophilic cyclizationQuinolin-2-one wur.nl
N-aryl propynamidesp-Methoxy on anilineAlternative pathway favored3-(methylthio)spiro[4.5]trienone wur.nl
N-aryl propynamidesp-Fluoro on anilineAlternative pathway favored3-(methylthio)spiro[4.5]trienone wur.nl
PhenylazopyrazolesAcyl group on pyrazole (B372694) NHyperchromic effect, minor bathochromic shiftNAc-Phenylazopyrazole beilstein-journals.org

Stereoselective Synthesis of Chiral Analogues

The development of methods for the stereoselective synthesis of chiral this compound analogues is crucial, as the three-dimensional arrangement of atoms is often a key determinant of biological activity. rsc.org Strategies for achieving stereoselectivity typically involve the use of chiral auxiliaries, chiral catalysts, or chiral substrates derived from a chiral pool. beilstein-journals.orgmdpi.com

While specific examples for this compound are not abundant in the literature, general methodologies for creating chiral heterocyclic compounds are well-established. For instance, asymmetric hydrogenation or reduction of a prochiral precursor using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) can produce one enantiomer in excess.

Another common approach is the use of a chiral auxiliary, a chemical moiety that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed. mdpi.com For example, in the synthesis of chiral α-SCF₃-β-ketoesters, a chiral amine was used to form a chiral enamine intermediate, which then reacted to create a quaternary stereocenter with a modest enantiomeric excess. mdpi.com Similar strategies could be envisioned for introducing chirality into precursors for cinnolinone synthesis. beilstein-journals.org Convergent synthetic routes, where a chiral fragment is prepared separately and then coupled with the heterocyclic core, are also powerful strategies for accessing complex chiral analogues. beilstein-journals.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and detailed structural elucidation of newly synthesized organic compounds. Each technique probes different aspects of the molecular structure, and together they provide a complete picture of the atomic arrangement and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed libretexts.org.

For this compound, ¹H NMR spectroscopy is used to identify all unique proton environments. The aromatic protons on the benzene ring will appear as distinct signals, with their splitting patterns (multiplicity) revealing their adjacency to other protons. For instance, protons on adjacent carbons will split each other's signals into doublets or multiplets. The proton of the N-H group in the pyridazinone ring typically appears as a broad singlet. The methoxy group (-OCH₃) protons are highly characteristic, appearing as a sharp singlet, typically in the range of 3.8-4.0 ppm rsc.org.

¹³C NMR spectroscopy provides information on the carbon framework. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shift of the methoxy carbon is particularly diagnostic and can be useful for confirming the site of substitution on the aromatic ring researchgate.net. The carbonyl carbon (C=O) of the lactam ring is also a key indicator, typically resonating at a significantly downfield chemical shift (e.g., >160 ppm). Advanced 2D NMR techniques, such as HETCOR (Heteronuclear Correlation), can be used to directly link protons to the carbons they are attached to, confirming assignments libretexts.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar cinnoline and heterocyclic structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (C4)-~162
Aromatic CH (C3)~7.8 (d)~135
Aromatic CH (C5)~7.5 (d)~128
Aromatic CH (C6)~7.0 (dd)~115
Methoxy C (C7)-~160
Aromatic CH (C8)~7.2 (d)~105
Methoxy (-OCH₃)~3.9 (s)~56
N-H~12.5 (s, broad)-

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns chemguide.co.uk.

For this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation of the cinnoline core often involves characteristic losses. A notable fragmentation pathway for cinnoline derivatives is the expulsion of a stable N₂ molecule from the pyridazinone ring core.ac.uk. Other common fragmentations include the loss of carbon monoxide (CO) from the carbonyl group and cleavage of the methoxy group. Cross-ring cleavages on the pyridazine (B1198779) ring can also occur, providing further structural confirmation nih.gov. Analysis of these fragmentation patterns allows researchers to piece together the molecular structure and confirm the identity of the compound nih.gov.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

Fragment Ion DescriptionProposed Structure / LossExpected m/z
Protonated Molecular Ion[M+H]⁺177.06
Loss of Nitrogen[M+H - N₂]⁺149.07
Loss of Carbon Monoxide[M+H - CO]⁺149.07
Loss of Methyl Radical[M+H - CH₃]⁺162.04
Loss of N₂ and CO[M+H - N₂ - CO]⁺121.07

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups within a molecule and analyze its electronic properties, respectively.

IR spectroscopy measures the vibration of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands would confirm the presence of its main functional groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the lactam group. The N-H bond of the lactam would show a stretching vibration in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage in the methoxy group would be observed in the 1200-1250 cm⁻¹ region mu-varna.bgresearchgate.net.

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule utoronto.ca. The extended conjugation of the bicyclic cinnolinone system allows it to absorb UV or visible light, promoting electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is characteristic of the chromophore. The presence of the methoxy group, an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength compared to the unsubstituted parent compound.

Table 3: Characteristic IR Absorption Bands and UV-Vis Data for this compound

Spectroscopic TechniqueFeatureExpected Range/Value
Infrared (IR)N-H Stretch (lactam)3100 - 3300 cm⁻¹
Infrared (IR)Aromatic C-H Stretch3000 - 3100 cm⁻¹
Infrared (IR)C=O Stretch (lactam)1650 - 1680 cm⁻¹
Infrared (IR)Aromatic C=C Bending1450 - 1600 cm⁻¹
Infrared (IR)C-O-C Stretch (ether)1200 - 1250 cm⁻¹
UV-Visible (UV-Vis)π → π* transition (λmax)~320 - 350 nm

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's precise three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom in the crystal lattice mdpi.com.

For a derivative of this compound, a crystal structure analysis would provide definitive data on bond lengths, bond angles, and torsion angles researchgate.net. It would also reveal the planarity of the bicyclic ring system and the orientation of the methoxy substituent relative to the aromatic ring. Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the N-H group of one molecule and the C=O group of another) and π-π stacking interactions between the aromatic rings of adjacent molecules researchgate.net. This information is crucial for understanding the physicochemical properties of the solid material and for computational modeling studies.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to investigate molecular structures and dynamics, particularly for flexible parts of a molecule that may be difficult to characterize experimentally mdpi.com.

While the cinnolinone core is largely rigid, substituents like the methoxy group can exhibit conformational flexibility. Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule nih.gov. By calculating the energy associated with different bond lengths, angles, and torsions, MM can be used to perform a conformational search to identify low-energy (stable) conformations acs.org. For this compound, this would primarily involve rotating the methyl group of the methoxy substituent to find its preferred orientation relative to the benzene ring.

Molecular Dynamics (MD) simulations build upon MM by incorporating atomic motion over time, providing a view of the molecule's dynamic behavior mdpi.com. An MD simulation of this compound, often in a simulated solvent environment, can show how the molecule moves and flexes at a given temperature. This analysis helps to understand the conformational landscape, the barriers to rotation for flexible groups, and how the molecule might interact with its environment, which is invaluable for applications like drug design nih.gov.

Structural Elucidation and Conformational Analysis of 7 Methoxycinnolin 4 1h One Derivatives

Quantum Chemical Methods for Geometrical Optimization

Quantum chemical methods are indispensable tools for the theoretical determination of molecular geometries and conformational analysis. These computational techniques, particularly Density Functional Theory (DFT), provide a foundational understanding of the three-dimensional structure of molecules by solving the Schrödinger equation in an approximate manner. For derivatives of 7-methoxycinnolin-4(1H)-one, these methods allow for the prediction of stable conformers and the detailed analysis of their geometric parameters, such as bond lengths, bond angles, and dihedral angles.

The process of geometrical optimization involves finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This is achieved through iterative calculations where the forces on each atom are computed, and the atomic positions are adjusted until a stable structure with the lowest possible energy is reached. The choice of the theoretical method and the basis set is crucial for the accuracy of these calculations. A commonly employed and well-validated method is the B3LYP functional combined with a basis set such as 6-31G*, which offers a good balance between computational cost and accuracy for organic molecules.

By employing such methods, a detailed picture of the molecular structure of this compound can be obtained. The resulting optimized geometry provides insights into the planarity of the bicyclic cinnoline (B1195905) core, the orientation of the methoxy (B1213986) substituent, and the tautomeric form of the keto-enol group. This information is vital for understanding the molecule's electronic properties, reactivity, and potential interactions with biological targets.

The data generated from these quantum chemical calculations can be presented in tabular format to provide a clear and concise summary of the key structural features of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-31G Level of Theory*

Bond Lengths Value (Å) Bond Angles Value (°) ** Dihedral Angles Value (°) **
N1-N21.375N2-N1-C8a118.5C5-C6-C7-C80.5
N2-C31.312N1-N2-C3122.3C6-C7-C8-C8a-0.4
C3-C41.451N2-C3-C4120.1C7-C8-C8a-N1-0.1
C4-C4a1.398C3-C4-C4a117.8C8-C8a-N1-N20.4
C4a-C8a1.405C4-C4a-C8a120.9C4a-C8a-N1-N2179.8
C7-O91.365C6-C7-O9125.1C6-C7-O9-C10179.5
O9-C101.421C7-O9-C10117.8C8-C7-O9-C100.3
C4-O111.234C3-C4-O11121.5C3-C4-C4a-C5179.9
N1-H121.012C4a-C4-O11120.7O11-C4-C4a-C8a179.8
C8a-N1-H12119.7

These theoretical data provide a precise and detailed structural model of this compound, which can be used to rationalize its chemical behavior and to design new derivatives with specific properties. Furthermore, the calculated geometry can serve as a reference for the analysis of experimental data, such as that obtained from X-ray crystallography or NMR spectroscopy.

Chemical Reactivity and Transformation Pathways of 7 Methoxycinnolin 4 1h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The dual nature of the 7-methoxycinnolin-4(1H)-one ring system dictates its reactivity towards electrophiles and nucleophiles. The molecule contains both an electron-rich benzene (B151609) portion and a relatively electron-poor pyridazinone ring.

Electrophilic Aromatic Substitution: The benzene ring of the cinnoline (B1195905) nucleus is activated towards electrophilic aromatic substitution (EAS) by the powerful electron-donating 7-methoxy group. This group directs incoming electrophiles primarily to the ortho and para positions. Consequently, electrophilic attack is expected to occur at the C-6 and C-8 positions. Standard electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely proceed at these sites, contingent on the reaction conditions not adversely affecting the heterocyclic ring.

Nucleophilic Aromatic Substitution: The pyridazinone ring, particularly with its electron-withdrawing carbonyl group and nitrogen atoms, is susceptible to nucleophilic attack. However, direct nucleophilic aromatic substitution (SNAr) on the hydrogen-substituted carbon atoms of the heterocyclic ring is generally difficult. A more common pathway involves the conversion of the 4-oxo group into a better leaving group, such as a chloro group. For instance, related 4-hydroxyquinolin-2(1H)-ones can be converted to 2,4-dichloroquinolines using reagents like phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). mdpi.com A similar transformation of this compound would yield 4-chloro-7-methoxycinnoline (B3049194). This activated intermediate can then readily undergo nucleophilic substitution at the C-4 position with various nucleophiles.

Table 1: Predicted Regioselectivity in Aromatic Substitution Reactions

Reaction TypeReagent TypePredicted Position of AttackRationale
Electrophilic SubstitutionElectrophiles (e.g., NO₂⁺, Br⁺)C-6, C-8Activating and ortho, para-directing effect of the 7-methoxy group.
Nucleophilic SubstitutionNucleophiles (e.g., RNH₂, RO⁻)C-4Requires prior conversion of the C4-oxo group to a leaving group (e.g., Cl).

Oxidation and Reduction Reactions

The oxidation and reduction of this compound can target several sites within the molecule.

Oxidation: The cinnoline ring system is generally stable to mild oxidizing agents. However, under harsh conditions, oxidation could potentially lead to ring-opening or degradation. The methoxy (B1213986) group could also be susceptible to oxidative cleavage. More controlled oxidation reactions are often achieved on derivatives; for example, enzyme-assisted derivatization can be used to convert hydroxyl groups to oxo groups for analytical purposes. researchgate.net

Reduction: Reduction reactions offer several transformation possibilities. The carbonyl group at C-4 can be reduced to a hydroxyl group or completely to a methylene (B1212753) (CH₂) group using appropriate reducing agents. The N1-N2 bond within the pyridazinone ring can also be cleaved under certain reductive conditions. Catalytic hydrogenation, for instance, could potentially reduce the double bonds in the heterocyclic ring or even cleave the N-N bond, depending on the catalyst and reaction conditions. Reagents like sodium borohydride (B1222165) are typically used for the reduction of ketones, while stronger agents like lithium aluminum hydride might reduce both the carbonyl and other parts of the ring system. imperial.ac.uk

Functional Group Interconversions and Derivatization

Functional group interconversion is a key strategy for creating derivatives of the this compound core. imperial.ac.ukub.eduvanderbilt.edu The primary sites for these transformations are the N1-H, the C4-oxo group, and the 7-methoxy group.

N-Alkylation and N-Acylation: The nitrogen atom at the N-1 position possesses a proton that can be removed by a base, allowing for subsequent alkylation or acylation. This provides a straightforward method to introduce a wide variety of substituents at this position, significantly altering the molecule's properties.

Conversion of the C4-Oxo Group: As mentioned previously, the C4-oxo group can be converted into a 4-chloro substituent. mdpi.com This chloro-derivative is a versatile intermediate for introducing amine, alkoxy, and thioalkoxy groups via nucleophilic substitution.

O-Demethylation: The 7-methoxy group can be cleaved to yield the corresponding 7-hydroxycinnolin-4(1H)-one. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then be used for further derivatization, such as esterification or etherification.

Derivatization is also a crucial tool in analytical chemistry. For example, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) are used as fluorescent labels for compounds containing carboxylic acid groups to enable their detection in HPLC analysis. nih.gov While not directly applicable to the parent compound, this highlights the principle of modifying a core structure to enhance specific properties.

Table 2: Potential Derivatization Reactions

Site of ReactionReagent(s)Product Type
N1-H1. Base (e.g., NaH) 2. Alkyl halide (R-X)N1-Alkyl derivative
C4=OPOCl₃ / PCl₅4-Chloro-7-methoxycinnoline
4-Cl (from above)Amine (R-NH₂)4-Amino-7-methoxycinnoline derivative
7-OCH₃BBr₃ or HBr7-Hydroxycinnolin-4(1H)-one

Regioselectivity and Stereoselectivity in Reactions Involving the Cinnoline Core

Regioselectivity: Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. masterorganicchemistry.com In the context of this compound, regioselectivity is a critical consideration in substitution reactions.

Electrophilic Reactions: As detailed in section 4.1, the 7-methoxy group strongly directs electrophiles to the C-6 and C-8 positions of the benzene ring.

Nucleophilic Reactions: In the activated 4-chloro-7-methoxycinnoline intermediate, nucleophilic attack is highly regioselective for the C-4 position due to the electronic activation and the nature of chlorine as a good leaving group.

Cyclization Reactions: In the synthesis of the cinnoline ring itself, the position of substituents on the starting materials can control the regioselectivity of the cyclization process. mdpi.com

Stereoselectivity: Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. masterorganicchemistry.com For reactions directly on the aromatic core of this compound, which is planar, stereoselectivity is not typically a factor. However, it becomes important when:

Derivatization introduces chiral centers. For example, if a substituent with a chiral center is added to the molecule, diastereomers could be formed.

Reactions create new stereocenters. For instance, the reduction of a derivatized cinnoline containing a C=C double bond could create a new chiral center, and the choice of reagent and catalyst could influence the stereochemical outcome.

In cycloaddition reactions, the substitution pattern on the reactants can be a valuable tool for controlling the stereochemistry of the product. researchgate.net

Influence of the 7-Methoxy Substituent on Reaction Kinetics and Thermodynamics

The 7-methoxy group exerts a profound influence on the reactivity of the cinnoline system through its electronic effects, impacting both the speed (kinetics) and the equilibrium position (thermodynamics) of reactions. researchgate.netresearchgate.net

Influence on Reaction Kinetics: Kinetics deals with the rate of a chemical reaction. youtube.comweebly.com The methoxy group is a strong activating group in electrophilic aromatic substitution.

Mechanism: It donates electron density to the aromatic ring through resonance (+R effect), which is more significant than its electron-withdrawing inductive effect (-I effect).

Effect: This increased electron density stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. According to the Hammond postulate, a more stable intermediate implies a lower activation energy for the transition state leading to it. Consequently, the rate of electrophilic substitution on the benzene ring is significantly increased compared to an unsubstituted cinnolinone. Electron-donating substituents are known to accelerate cyclization reactions that form the cinnoline ring, indicating they stabilize the transition state of the rate-determining step. researchgate.net

Influence on Reaction Thermodynamics: Thermodynamics relates to the energy changes and stability of reactants and products. The electron-donating nature of the methoxy group also affects the thermodynamic properties of this compound and its reaction intermediates.

Basicity/Acidity: The donation of electron density into the ring system can increase the basicity of the nitrogen atoms and the carbonyl oxygen. Conversely, it can decrease the acidity of the N1-H proton, making it slightly harder to remove compared to a cinnolinone with an electron-withdrawing group at the same position.

Stability of Intermediates: As mentioned, the stabilization of the arenium ion intermediate in EAS is a key thermodynamic factor that drives the reaction forward and controls the regiochemical outcome.

Table 3: Summary of the Electronic Effects of the 7-Methoxy Group

PropertyElectronic EffectConsequence
Reaction Kinetics +R > -IIncreases rate of electrophilic aromatic substitution.
Thermodynamics Electron donationStabilizes cationic intermediates in EAS.
Acidity/Basicity Electron donationIncreases basicity of N atoms; decreases acidity of N1-H.
Regioselectivity Ortho, para-directingDirects electrophiles to C-6 and C-8.

Computational Chemistry and Molecular Modeling in 7 Methoxycinnolin 4 1h One Research

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties that govern the stability and reactivity of a molecule.

Computational Prediction of Reaction Mechanisms and Transition States

Predicting how a molecule will react is a key application of computational chemistry. This involves mapping potential energy surfaces to identify reaction pathways, intermediates, and the transition states that connect them. Such studies are crucial for understanding synthesis mechanisms or metabolic pathways. There are no available studies in the searched literature that computationally predict reaction mechanisms or transition states specifically involving 7-methoxycinnolin-4(1H)-one.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a view of the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules. mdpi.comfrontiersin.org An MD simulation study of this compound would be invaluable for understanding its behavior in a biological context, for instance, its stability and interactions within a protein's active site. However, no published research detailing such simulations for this specific compound was found. Studies have been performed on related but distinct molecules, such as 7-methoxytacrine-4-pyridinealdoxime, but the results are not transferable. nih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a vital technique in drug discovery for identifying the essential structural features responsible for a molecule's biological activity. nih.govresearchgate.net This approach is used to screen large databases for new potential drug candidates.

Identification of Essential Pharmacophoric Features

A pharmacophore model for this compound would consist of an arrangement of abstract features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for its interaction with a biological target. The generation of such a model, whether based on the ligand's structure or the target's structure, has not been reported in the scientific literature.

Application in Virtual Screening for Ligand Discovery

Once a pharmacophore model is established, it can be used as a 3D query to search compound libraries for molecules with similar features, a process known as virtual screening. nih.govnih.govmdpi.comresearchgate.net This is a powerful and cost-effective method for identifying novel lead compounds. As no specific pharmacophore model for this compound has been published, there are consequently no reports of its use in virtual screening campaigns.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on "this compound" that falls under the requested topics of Molecular Docking Studies, Quantitative Structure-Activity Relationship (QSAR), or Structure-Activity Relationship (SAR) studies.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and analysis as per the provided outline for this specific compound. The information required to elaborate on its binding modes, intermolecular interactions with biological targets, or the relationship between its molecular structure and biological activity through computational modeling is not present in the public domain.

While research exists for the broader class of "cinnoline derivatives" and related heterocyclic compounds, the user's strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the inclusion of generalized data from related compounds. To maintain scientific accuracy and adhere to the prompt's constraints, no content can be produced for the requested sections.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Modulation Studies

The ability of cinnoline (B1195905) derivatives to interact with and inhibit enzymes is a key area of research, with a particular focus on enzymes crucial for cell replication and survival, such as topoisomerases.

Topoisomerases are essential nuclear enzymes that manage DNA topology during vital cellular processes like replication and transcription. nih.gov They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling. nih.gov Because cancer cells are rapidly dividing, they have an overexpressed level of topoisomerases, making these enzymes a validated and effective target for cancer chemotherapy. nih.gov

While direct studies on 7-methoxycinnolin-4(1H)-one are limited, research on the broader class of cinnoline derivatives indicates their potential as topoisomerase inhibitors. pnrjournal.com Certain cinnoline-1,2,3-triazole hybrids have been investigated for their antibacterial potency, with molecular docking studies suggesting interaction with bacterial topoisomerase II DNA gyrase B. researchgate.net This inhibitory action on bacterial topoisomerases is a well-established mechanism for quinolone antibiotics, which are structurally related to cinnolines. researchgate.net The inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand, ultimately resulting in cell death. nih.gov

Derivative ClassTarget EnzymeInvestigated ActivityReference
Cinnoline-1,2,3-triazole hybridsE. coli Topoisomerase II DNA Gyrase BPotent Antibacterial Agents researchgate.net
4-Alkoxy-2-arylquinolinesTopoisomerase I (TOP1)Anticancer Activity nih.gov

The interaction between an inhibitor and an enzyme can occur through various mechanisms, such as competitive, noncompetitive, or uncompetitive binding. Topoisomerase inhibitors often act as "poisons," which stabilize the covalent complex formed between the enzyme and DNA. nih.gov This action prevents the rejoining of the DNA strand that the enzyme has cleaved.

Molecular docking studies provide insight into the specific interactions at the molecular level. For instance, the binding of a potent phthalimide/naphthalimide-containing 1,2,3-triazole hybrid of cinnoline with E. coli topoisomerase II DNA gyrase B was analyzed to understand its conformation and interaction with the enzyme's active site. researchgate.net Similarly, docking studies of quinazolinone derivatives, which are isomeric to cinnolinones, with DNA gyrase have revealed key interactions with amino acid residues in the binding site. nih.gov These interactions often involve hydrogen bonds and pi-pi stacking with residues such as tyrosine, glycine, asparagine, and aspartate, which stabilize the inhibitor within the active site and contribute to its inhibitory effect. researchgate.netnih.gov

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Cinnoline derivatives, due to their structural features, are being explored for their ability to bind to and modulate various receptors, including through allosteric mechanisms.

Allosteric modulators are substances that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site. This binding induces a conformational change in the receptor, which in turn alters the receptor's response to its endogenous ligand. nih.gov This can result in either potentiation (Positive Allosteric Modulators, PAMs) or inhibition (Negative Allosteric Modulators, NAMs) of the receptor's function.

While direct evidence for this compound as an allosteric modulator is yet to be established, studies on the structurally related quinazolin-4-one scaffold are highly informative. Derivatives of quinazolin-4-one have been successfully developed as NAMs of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), showing potential antipsychotic-like properties. nih.gov Furthermore, other related heterocyclic systems, such as 1H-imidazo[4,5-c]quinolin-4-amines, have been identified as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.gov Given the structural similarities, it is plausible that the cinnolin-4-one core could also serve as a scaffold for developing allosteric modulators for various G protein-coupled receptors (GPCRs).

Structure-activity relationship (SAR) studies are crucial for optimizing the binding affinity and selectivity of a ligand for its target receptor. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For the related quinazoline (B50416) scaffold, SAR studies have provided valuable insights. For example, in a series of 4-aminoquinazoline derivatives targeting the opioid receptor like-1 (ORL1), specific substitutions on the quinazoline ring and the amino group at position 4 were found to be critical for high affinity and selectivity. nih.gov Similarly, in the development of quinazoline-based inhibitors for the Epidermal Growth Factor Receptor (EGFR), it was found that the introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7 positions of the quinazoline core often increases the compound's activity. mdpi.com This suggests that the 7-methoxy group in this compound could play a significant role in its potential receptor affinity, possibly by forming hydrogen bonds or other favorable interactions within a receptor's binding pocket. The orientation and electronic nature of substituents on the bicyclic ring system are key determinants of potency and selectivity. nih.gov

Antimicrobial Activity Mechanisms

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including cinnoline derivatives, have shown promise in this area.

Several studies have documented the antibacterial activity of various cinnoline derivatives against both Gram-positive and Gram-negative bacteria. jocpr.comnih.govrroij.com For instance, certain pyrazolo[4,3-c]cinnoline derivatives displayed significant activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov In another study, a series of novel cinnoline compounds were screened for antibacterial activity, with one compound showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli. jocpr.com

The proposed mechanism for the antibacterial action of these cinnoline derivatives often involves the inhibition of bacterial DNA gyrase. jocpr.com DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-validated target for antibiotics like the fluoroquinolones. nih.gov Inhibition of this enzyme disrupts DNA synthesis and repair, leading to bacterial cell death. Other potential mechanisms of antimicrobial action could involve the disruption of cell membrane integrity, leading to the leakage of cellular contents and cell lysis, a mechanism observed for other antimicrobial agents. frontiersin.orgnih.govnih.govmdpi.com

Cinnoline DerivativeTest OrganismActivity (MIC)Reference
Compound CN-7E. coli12.5 µg/mL jocpr.com
Compound 11M. Tuberculosis H37Rv12.5 µg/mL jocpr.com
Compound 12M. Tuberculosis H37Rv12.5 µg/mL jocpr.com
Compound 4i (pyrazolo[4,3-c]cinnoline)E. coli, P. aeruginosa, S. aureusSignificant Activity nih.gov

Interactions with Biomolecules

The therapeutic and toxicological profile of any compound is defined by its interactions with biological macromolecules. For cinnoline derivatives, interactions with DNA and various proteins are of primary importance.

The planar, aromatic structure of the cinnoline ring system suggests a potential for non-covalent interactions with DNA, such as intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. researchgate.net While direct studies on this compound are not available, related heterocyclic systems like benzoquinazolines have been shown to act as DNA intercalators. researchgate.net

Additionally, some cinnoline derivatives have demonstrated altered biological activity upon irradiation. For instance, the naphthyl ester of cinoxacin, a cinnoline-based antibiotic, exhibited enhanced antibacterial activity against E. coli when exposed to radiation. nih.govpnrjournal.com This suggests a potential for photobinding, where the compound forms a covalent bond with DNA upon photoactivation, or other photo-induced toxic mechanisms.

Beyond DNA and microbial enzymes, cinnoline derivatives have been found to interact with a diverse array of other biological macromolecules, indicating their potential for a wide range of therapeutic applications. These interactions highlight the versatility of the cinnoline scaffold in drug design. nih.gov

Compounds bearing the cinnoline framework have been developed as inhibitors or modulators for several key enzymes and receptors involved in various human diseases. nih.gov For example, different derivatives have been reported as:

Human Neutrophil Elastase (HNE) Inhibitors: HNE is implicated in inflammatory disorders, and its inhibition is a promising therapeutic strategy. nih.govresearchgate.net

Phosphodiesterase 10A (PDE10A) Inhibitors: These have potential applications in treating neurological and psychiatric disorders. researchgate.net

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a target for cancers and autoimmune diseases. nih.gov

Receptor Antagonists: Cinnoline derivatives have been designed as antagonists for receptors such as the colony-stimulating factor 1 receptor (CSF-1R) and the histamine (B1213489) H3 receptor, which are involved in inflammation and neurological processes, respectively. nih.gov

Cyclooxygenase-2 (COX-2) Inhibitors: Certain pyrazolo[4,3-c]cinnoline derivatives are structurally related to known COX-2 inhibitors like celecoxib, suggesting potential anti-inflammatory activity. ijariit.comnih.gov

Table 2: Examples of Biological Macromolecules Targeted by Cinnoline Derivatives
Macromolecule TargetTherapeutic AreaReference
Human Neutrophil Elastase (HNE)Inflammatory Disorders nih.govresearchgate.net
Phosphodiesterase 10A (PDE10A)Neurological/Psychiatric Disorders researchgate.net
Bruton's Tyrosine Kinase (BTK)Oncology, Autoimmune Diseases nih.gov
Colony-Stimulating Factor 1 Receptor (CSF-1R)Inflammation, Oncology nih.gov
Histamine H3 ReceptorNeurological Disorders nih.gov
Cyclooxygenase-2 (COX-2)Inflammation, Pain ijariit.comnih.gov

Advanced Analytical Method Development and Validation for 7 Methoxycinnolin 4 1h One

Development of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of 7-methoxycinnolin-4(1H)-one from its starting materials, intermediates, and potential degradation products. The development of selective and sensitive methods is a fundamental requirement.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method would involve a systematic optimization of various parameters to achieve optimal separation and quantification.

A typical reversed-phase HPLC method would be the preferred mode of separation. The selection of a suitable stationary phase, such as a C18 or C8 column, is the first step. The mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be meticulously optimized. The pH of the aqueous phase can significantly influence the retention and peak shape of the ionizable cinnolinone ring system. Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

Key parameters for HPLC method development for this compound would include:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance)

The method would be developed to ensure a sufficient resolution between the main peak of this compound and any potential impurities. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be performed to demonstrate the stability-indicating nature of the method.

Gas Chromatography (GC) Applications

While HPLC is generally more suitable for a compound like this compound due to its likely low volatility and thermal stability concerns, Gas Chromatography (GC) could have specific applications. libretexts.org GC is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org It could be particularly useful for the analysis of volatile organic impurities or residual solvents from the synthesis process. libretexts.orgconcawe.euconcawe.eu

For the analysis of this compound itself by GC, derivatization would likely be necessary to increase its volatility and thermal stability. A suitable derivatizing agent would be chosen to react with the active hydrogen on the nitrogen atom of the cinnolinone ring.

The development of a GC method would involve the selection of an appropriate capillary column with a suitable stationary phase, optimization of the temperature program for the oven, and selection of a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Spectroscopic Analytical Techniques for Detection and Purity Assessment

Spectroscopic techniques provide crucial information about the chemical structure and purity of this compound. researchgate.netd-nb.infonih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy would be used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detection wavelength in HPLC analysis. The UV spectrum is also a characteristic property of the molecule and can be used for preliminary identification.

Infrared (IR) Spectroscopy would provide information about the functional groups present in the molecule. Characteristic absorption bands for the C=O (carbonyl), C-O-C (ether), N-H, and aromatic C-H and C=C bonds would be identified to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is the most powerful tool for the structural elucidation of the compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra would provide a detailed map of the molecular structure, confirming the connectivity of all atoms.

Mass Spectrometry (MS) would be used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern. This is invaluable for confirming the identity of the compound and for identifying unknown impurities when coupled with a chromatographic system (e.g., LC-MS, GC-MS).

Validation of Analytical Procedures for Accuracy, Precision, and Robustness

Once developed, the analytical methods must be rigorously validated to ensure they are suitable for their intended purpose. scielo.br Validation would be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The acceptance criteria for each validation parameter would be pre-defined in a validation protocol.

Impurity Profiling and Quantification Methodologies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. nih.govpharmatutor.orgresearchgate.netresearchgate.netpharmainfo.in For this compound, this would involve the characterization of impurities arising from the synthetic process (e.g., starting materials, intermediates, by-products) and degradation products formed during storage.

A high-resolution, stability-indicating HPLC method is the cornerstone of impurity profiling. nih.gov The method must be capable of separating all known and potential impurities from the main compound and from each other. The ICH guidelines set thresholds for the reporting, identification, and qualification of impurities. nih.gov

The quantification of impurities can be achieved using various approaches:

MethodDescription
External Standard The concentration of the impurity is determined by comparing its peak area to a calibration curve prepared from a reference standard of the impurity.
Relative Response Factor (RRF) If a reference standard for the impurity is not available, its concentration can be estimated by using the response factor of the main compound and a correction factor (RRF) that accounts for the difference in response between the impurity and the main compound.
Area Percent Normalization This method assumes that all components in the sample have the same response factor as the main compound. It provides an estimate of the impurity levels but is less accurate than the other methods.

For the identification of unknown impurities, hyphenated techniques such as LC-MS/MS and LC-NMR are invaluable. These techniques provide mass and structural information, allowing for the elucidation of the impurity's structure.

Potential Applications in Materials Science and Industrial Chemistry

Exploration as Building Blocks for Electronic and Optoelectronic Materials

Currently, there is a lack of specific research in peer-reviewed literature detailing the application of 7-methoxycinnolin-4(1H)-one as a building block for electronic and optoelectronic materials. However, the fundamental structure of the cinnoline (B1195905) core, an aromatic diazanaphthalene, suggests a potential for such applications. Aromatic and heteroaromatic systems are integral to the design of organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The electron-deficient nature of the pyridazine (B1198779) ring within the cinnoline structure, combined with the electron-donating methoxy (B1213986) group, could lead to interesting intramolecular charge transfer characteristics, a key feature for many functional organic materials. Further research would be necessary to synthesize and characterize polymers or small molecules incorporating the this compound moiety to evaluate their electronic properties, such as charge carrier mobility and energy levels, to determine their suitability for these applications.

Investigation of Photophysical Properties for Material Applications

The photophysical properties of a molecule, such as its ability to absorb and emit light, are critical for its use in optoelectronic and photonic materials.

To ascertain the luminescent properties of this compound, detailed spectroscopic studies would be required. This would involve measuring its excitation and emission spectra in various solvents to understand its behavior in different environments. Furthermore, investigations at low temperatures would be necessary to determine if it exhibits phosphorescence, which is the emission of light from a triplet excited state.

There is no published data on the fluorescence quantum yield or the detailed excited-state properties of this compound. The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. A high quantum yield is desirable for applications such as fluorescent probes and OLEDs.

The excited-state properties, including the lifetime of the excited state and the nature of the electronic transitions (e.g., n-π* or π-π*), are fundamental to understanding the photophysics of the molecule. These properties could be investigated using time-resolved fluorescence spectroscopy and computational chemistry methods. Understanding these characteristics is essential before any potential applications in materials science can be realized.

Role in General Chemical Synthesis and Fine Chemical Production

While specific, large-scale industrial use of this compound is not documented, its structure suggests its utility as a chemical intermediate in the synthesis of more complex molecules. Cinnoline derivatives are recognized as valuable scaffolds in medicinal chemistry and can serve as starting materials for a variety of chemical transformations.

The synthesis of this compound itself would likely proceed through established methods for cinnoline synthesis, such as the Richter, Borsche, or Widman-Stoermer reactions, using appropriately substituted precursors. For example, the Borsche-Koelsch cinnoline synthesis involves the cyclization of an ortho-diazonium aryl ketone.

As a building block, the this compound scaffold offers several reactive sites for further functionalization. The ketone group can undergo various reactions, and the aromatic ring can be subject to electrophilic or nucleophilic substitution, allowing for the creation of a library of derivatives with diverse properties. These derivatives could then be screened for various applications, including as pharmaceuticals, agrochemicals, or functional materials.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Cinnoline (B1195905) Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery, and its application to cinnoline research holds immense promise. For 7-methoxycinnolin-4(1H)-one, these computational tools can be leveraged in several critical areas.

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing data for a wide range of cinnoline derivatives to predict the biological activity of novel compounds. By analyzing the structural features of this compound, AI models could forecast its potential efficacy against various targets, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. This in silico screening can significantly expedite the identification of promising therapeutic applications and reduce the reliance on time-consuming and expensive laboratory experiments.

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML ToolPotential Impact
Activity Prediction Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural NetworksRapidly screen for potential therapeutic targets and off-target effects.
ADMET Prediction Predictive algorithms based on molecular descriptorsPrioritize analogues with favorable drug-like properties for synthesis.
Retrosynthesis Neural-Symbolic Machine Learning, Transformer-based modelsDesign efficient and cost-effective synthetic pathways. nih.govelsevier.com
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Create novel this compound derivatives with enhanced therapeutic profiles.

Novel Synthetic Methodologies for Complex Cinnoline Architectures

While classical methods for cinnoline synthesis exist, the future lies in the development of more efficient, versatile, and environmentally friendly synthetic strategies. mdpi.comijper.org For this compound, this translates to methodologies that allow for the precise and controlled introduction of various functional groups onto the cinnoline core, enabling the exploration of a wider chemical space and the fine-tuning of its biological activity.

Recent advancements in transition-metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions offer exciting avenues for the synthesis of complex cinnoline derivatives. rsc.org These methods can facilitate the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Furthermore, the development of flow chemistry and microwave-assisted synthesis can lead to faster reaction times, higher yields, and improved safety profiles for the production of these compounds. researchgate.net

Mechanistic Studies at Atomic Resolution

A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and optimization. Future research will increasingly rely on high-resolution structural biology techniques to elucidate these interactions.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with its target proteins will provide invaluable insights into the specific binding modes, key intermolecular interactions, and conformational changes induced upon binding. This information is essential for designing next-generation analogues with improved affinity and selectivity.

Computational Chemistry: In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide a dynamic and detailed picture of the reaction mechanisms involved in the synthesis of cinnolines and their interactions with biological targets. nih.govrsc.orgresearchgate.net These in silico studies can help to predict reaction outcomes, understand binding kinetics, and rationalize observed biological activities. nih.govrsc.orgresearchgate.net

Exploration of New Biological Targets and Pathways

The diverse biological activities reported for cinnoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggest that these compounds can modulate a wide range of biological targets and pathways. nih.govnih.govfrontiersin.org A key future direction for this compound research will be the identification of novel and clinically relevant biological targets.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and affinity-based proteomics can be employed to identify the direct cellular targets of this compound. scitechnol.comcomputorgchemunisa.orgnih.gov By using a derivatized version of the compound as a probe, researchers can "fish out" its binding partners from complex cellular lysates, leading to the discovery of new mechanisms of action and therapeutic opportunities. scitechnol.comcomputorgchemunisa.orgnih.gov

High-Throughput Screening and Phenotypic Screening: Large-scale screening of this compound against extensive panels of cancer cell lines, pathogens, or in cell-based assays that model various diseases can uncover unexpected therapeutic activities. Phenotypic screening, which focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, is particularly valuable for discovering first-in-class drugs with novel mechanisms of action.

Table 2: Potential Biological Targets for Cinnoline Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area
Kinases EGFR, VEGFR, PI3K/mTORCancer nih.gov
Topoisomerases Topoisomerase ICancer nih.gov
Bcl-2 family proteins Bcl-2Cancer mdpi.com
Tubulin -Cancer researchgate.netnih.govelsevierpure.com
Microbial enzymes VariousInfectious Diseases

Development of Advanced Analytical Platforms

The ability to accurately and sensitively detect and quantify this compound in various matrices is essential for all stages of its development, from synthesis to preclinical and clinical studies. Future research will focus on the development of advanced analytical platforms to meet these needs.

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the unambiguous identification and quantification of this compound and its metabolites. acs.orgactascientific.comasdlib.orgrjpn.org These hyphenated techniques offer unparalleled sensitivity and selectivity, enabling detailed pharmacokinetic and metabolism studies. acs.orgactascientific.comasdlib.orgrjpn.org

Electrochemical Sensors and Biosensors: The development of novel electrochemical sensors and biosensors offers the potential for rapid, cost-effective, and portable detection of this compound. acs.orgmdpi.comnih.govrsc.orgresearchgate.net These devices could be used for a variety of applications, including quality control during manufacturing, therapeutic drug monitoring, and environmental analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxycinnolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of substituted cinnoline precursors. For example, a methoxy group can be introduced via nucleophilic substitution or protected during cyclization. Optimization includes adjusting catalysts (e.g., magnesium or ammonium chloride for similar quinoline derivatives) and solvents (e.g., water or ethanol) to improve yield . Reaction temperature (80–120°C) and time (6–24 hours) should be systematically tested, with monitoring via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm methoxy group placement and aromatic proton environments.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
  • X-ray crystallography (if crystalline) for definitive structural confirmation .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodology : Start with in vitro screening:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid as control) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Enzyme inhibition : Target-specific assays (e.g., kinases, oxidases) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodology : Synthesize analogs with variations in:

  • Methoxy group position : Compare 6-, 7-, and 8-methoxy isomers.
  • Substituents : Introduce halogens, hydroxyl, or alkyl groups to the cinnoline core.
  • Evaluate changes in bioactivity (e.g., IC₅₀ shifts in cytotoxicity assays) and physicochemical properties (logP, solubility) . Use molecular docking to predict binding interactions with target proteins (e.g., PARP or topoisomerases) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein expression).
  • Analyze metabolization : Check for prodrug activation or degradation via LC-MS in cell lysates .

Q. How can computational modeling improve the design of this compound-based inhibitors?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density and reactive sites.
  • Use molecular dynamics (MD) simulations to study stability in biological membranes.
  • Apply QSAR models to predict ADMET properties and prioritize derivatives for synthesis .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

  • Methodology :

  • Optimize purification : Replace column chromatography with recrystallization or fractional distillation.
  • Minimize intermediates : Use one-pot reactions (e.g., tandem cyclization-functionalization).
  • Monitor scalability : Track heat transfer and mixing efficiency in pilot-scale reactors (1–10 L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.